Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride
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Overview
Description
Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride is a chemical compound belonging to the class of pyrazolo[4,3-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux. The resulting product is then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest potential applications in the treatment of various diseases. Its ability to interact with biological targets makes it a valuable compound for medicinal chemistry research.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo[4,3-c]pyridine core structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives are structurally related and also possess various biological activities.
Uniqueness: Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride is unique due to its specific structural features and the resulting biological activities. Its ability to interact with biological targets in a distinct manner sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-5-6-4-10-8(9(13)14-2)3-7(6)12-11-5;/h8,10H,3-4H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGIFRNSGKMKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(CC2=NN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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